

The Synthesis of Oseltamivir from Shikimic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Oseltamivir-d3 Acid*

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This technical guide provides a comprehensive overview of the core synthetic routes for producing the antiviral drug Oseltamivir (Tamiflu®) starting from the chiral precursor, (-)-shikimic acid. Sourced from the seeds of the Chinese star anise (*Illicium verum*) or produced through fermentation, shikimic acid offers a crucial and stereochemically rich starting point for the synthesis of this vital medication.^{[1][2][3]} This document details the seminal Roche industrial synthesis, the azide-free Karpf-Trussardi modification, and a notably efficient synthesis developed by Shi and colleagues. Each methodology is presented with detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of Oseltamivir from shikimic acid involves the strategic manipulation of the cyclohexene core to introduce the requisite amino and acetamido groups, as well as the 3-pentyloxy side chain, all while maintaining the correct stereochemistry at three chiral centers.^[1] The primary approaches discussed herein are the industry-standard Roche synthesis, which utilizes azide intermediates, an azide-free variant to mitigate safety concerns, and a more recent, streamlined process with improved overall yield.

The Roche Industrial Synthesis

The commercial production of Oseltamivir, pioneered by Gilead Sciences and scaled by Hoffmann-La Roche, is a multi-step process that has been highly optimized for large-scale manufacturing.^{[4][5]} A key feature of this route is the use of potentially hazardous azide reagents to introduce the nitrogen functionalities.^[4] The overall yield of this synthesis is approximately 17-22% from (-)-shikimic acid.^[1]

Experimental Protocol:

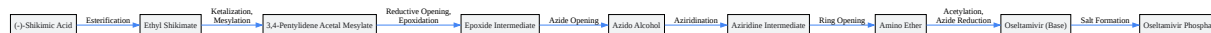
The synthesis commences with the esterification of (-)-shikimic acid to ethyl shikimate. This is followed by the protection of the 3- and 4-hydroxyl groups and mesylation of the 5-hydroxyl group. The subsequent steps involve the formation of an epoxide, which is then opened regioselectively with an azide nucleophile. A series of transformations, including a second azide displacement and subsequent reductions, leads to the formation of the Oseltamivir free base, which is then converted to the phosphate salt.^{[6][7]}

Quantitative Data Summary: Roche Industrial Synthesis

Step	Reaction	Reagents and Conditions	Yield (%)	Reference
1	Esterification	Ethanol, Thionyl chloride	High	[1]
2	Ketalization & Mesylation	3-Pentanone, p-Toluenesulfonic acid; then Methanesulfonyl chloride, Triethylamine	-	[1]
3	Reductive Ketal Opening	Modified Hunter conditions	-	[1]
4	Epoxidation	Potassium bicarbonate	-	[1]
5	Epoxide Opening	Sodium azide, Ammonium chloride	-	[7]
6	Aziridination	Triphenylphosphine	-	[8]
7	Aziridine Opening	3-Pentanol, Boron trifluoride etherate	-	[1]
8	Acetylation	Acetic anhydride	-	[1]
9	Azide Reduction & Salt Formation	H ₂ , Pd/C; Phosphoric acid	-	[1]
Overall	17-22	[1]		

Note: Specific yields for each step of the industrial process are not consistently reported in open literature.

Synthetic Pathway Visualization



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